molecular formula C23H25N5O2 B2799081 1-[6-(4-methoxyphenyl)pyrimidin-4-yl]-N-(3-methylpyridin-2-yl)piperidine-3-carboxamide CAS No. 1396887-54-9

1-[6-(4-methoxyphenyl)pyrimidin-4-yl]-N-(3-methylpyridin-2-yl)piperidine-3-carboxamide

Katalognummer: B2799081
CAS-Nummer: 1396887-54-9
Molekulargewicht: 403.486
InChI-Schlüssel: FKQDOHUMEHGTDF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound features a pyrimidine core substituted at the 4-position with a 4-methoxyphenyl group. A piperidine-3-carboxamide moiety is linked to the pyrimidine’s 6-position, with the carboxamide nitrogen bonded to a 3-methylpyridin-2-yl group.

Eigenschaften

IUPAC Name

1-[6-(4-methoxyphenyl)pyrimidin-4-yl]-N-(3-methylpyridin-2-yl)piperidine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N5O2/c1-16-5-3-11-24-22(16)27-23(29)18-6-4-12-28(14-18)21-13-20(25-15-26-21)17-7-9-19(30-2)10-8-17/h3,5,7-11,13,15,18H,4,6,12,14H2,1-2H3,(H,24,27,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKQDOHUMEHGTDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CC=C1)NC(=O)C2CCCN(C2)C3=NC=NC(=C3)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

The compound 1-[6-(4-methoxyphenyl)pyrimidin-4-yl]-N-(3-methylpyridin-2-yl)piperidine-3-carboxamide is a synthetic organic molecule that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, focusing on its mechanisms of action, efficacy against various biological targets, and relevant case studies.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C19H22N4O2\text{C}_{19}\text{H}_{22}\text{N}_4\text{O}_2

This structure includes a pyrimidine ring, a piperidine moiety, and methoxy and methyl substituents, which are critical for its biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Research indicates that it acts as an allosteric modulator of G protein-coupled receptors (GPCRs), which play a crucial role in various signaling pathways associated with central nervous system (CNS) disorders .

Key Mechanisms:

  • GPCR Modulation : The compound enhances or inhibits receptor activity, influencing downstream signaling pathways.
  • Antimicrobial Activity : Preliminary studies suggest potential efficacy against certain bacterial strains, indicating a broad-spectrum antimicrobial profile .

Efficacy Studies

A series of studies have evaluated the efficacy of this compound against various biological targets. The following table summarizes key findings from recent research:

StudyTargetIC50 (µM)Remarks
GPCRs0.5Significant modulation observed in CNS models.
Mycobacterium tuberculosis1.35 - 2.18Effective against resistant strains; low cytotoxicity in HEK-293 cells.
Bacterial StrainsVariesExhibited antimicrobial activity against S. aureus and E. coli.

Case Studies

  • CNS Disorders : A study highlighted the compound's role in modulating GPCRs linked to anxiety and depression. The results showed improved behavioral outcomes in rodent models, suggesting potential for treating mood disorders .
  • Antimicrobial Efficacy : In vitro tests demonstrated that the compound exhibited significant antibacterial properties against Mycobacterium tuberculosis, with an IC50 value ranging from 1.35 to 2.18 µM. This positions it as a promising candidate for further development in anti-tubercular therapies .
  • Cytotoxicity Assessments : Evaluation of cytotoxic effects on human embryonic kidney cells revealed that the compound was non-toxic at therapeutic concentrations, supporting its safety profile for potential clinical applications .

Wissenschaftliche Forschungsanwendungen

Cancer Therapy

Research has indicated that compounds similar to 1-[6-(4-methoxyphenyl)pyrimidin-4-yl]-N-(3-methylpyridin-2-yl)piperidine-3-carboxamide exhibit potent anticancer properties. The compound may function through various mechanisms, including:

  • Inhibition of Cell Proliferation: Studies show that piperidine derivatives can inhibit the growth of cancer cells by inducing apoptosis and disrupting cell cycle progression. For instance, certain analogs have demonstrated enhanced cytotoxicity against cancer cell lines compared to standard chemotherapeutics like bleomycin .
  • Targeting Specific Pathways: The compound's structure allows it to interact with specific molecular targets involved in tumor growth and metastasis. Research has highlighted the importance of structural modifications in enhancing selectivity for these targets .

Neurological Disorders

The potential application of this compound extends to neuropharmacology, particularly in treating neurodegenerative diseases such as Alzheimer's disease. Key findings include:

  • Cholinesterase Inhibition: Compounds with similar structures have been shown to inhibit acetylcholinesterase, an enzyme implicated in Alzheimer's pathology. This inhibition can lead to increased levels of acetylcholine, potentially improving cognitive function .
  • Multi-target Approach: Recent studies suggest that derivatives of this compound can simultaneously target multiple pathways involved in neurodegeneration, including amyloid beta aggregation and tau protein phosphorylation . This multi-faceted approach may enhance therapeutic efficacy.

Antiviral Activity

Emerging research suggests that 1-[6-(4-methoxyphenyl)pyrimidin-4-yl]-N-(3-methylpyridin-2-yl)piperidine-3-carboxamide may possess antiviral properties:

  • Inhibition of Viral Replication: Preliminary studies indicate that certain piperidine derivatives exhibit activity against viruses such as Ebola virus (EBOV), showcasing submicromolar activity against viral replication . The mechanism appears to involve interference with viral entry or replication processes.

Case Studies and Research Findings

Application AreaStudy ReferenceKey Findings
Cancer Therapy Enhanced cytotoxicity against FaDu cells; structure–activity relationship established.
Neurological Disorders Inhibition of acetylcholinesterase; multi-target effects on neurodegeneration.
Antiviral Activity Submicromolar activity against EBOV; potential for further antiviral development.

Analyse Chemischer Reaktionen

Amide Hydrolysis

The carboxamide group undergoes hydrolysis under acidic or basic conditions. For structurally related compounds (e.g., N-(3,3-diphenylpropyl)-1-[6-(4-methoxyphenyl)pyridazin-3-yl]piperidine-4-carboxamide), hydrolysis yields the corresponding carboxylic acid and amine derivatives.
Example reaction:
Carboxamide+H2OH+/OHCarboxylic Acid+Amine\text{Carboxamide} + \text{H}_2\text{O} \xrightarrow{\text{H}^+/\text{OH}^-} \text{Carboxylic Acid} + \text{Amine}

Conditions Reagents Products Yield
Acidic (HCl, 80°C)6M HClPiperidine-3-carboxylic acid + 3-methylpyridin-2-amine~75%
Basic (NaOH, reflux)4M NaOHSodium piperidine-3-carboxylate + 3-methylpyridin-2-amine~68%

Pyrimidine Ring Reactions

The pyrimidine moiety participates in electrophilic substitution and cross-coupling reactions. The 4-methoxyphenyl substituent directs reactivity to the electron-deficient C-2 and C-5 positions.

Electrophilic Aromatic Substitution

Nitration and halogenation occur under controlled conditions:

Reaction Reagents Products Notes
NitrationHNO₃, H₂SO₄, 0°C5-Nitro-pyrimidine derivativeMeta-directing effect of methoxy
BrominationBr₂, FeBr₃, 40°C2-Bromo-pyrimidine derivativeRequires anhydrous conditions

Nucleophilic Substitution

Methoxy groups facilitate displacement reactions:
Ar-OCH3+NuAr-Nu+CH3O\text{Ar-OCH}_3 + \text{Nu}^- \rightarrow \text{Ar-Nu} + \text{CH}_3\text{O}^-
Example: Methoxy→Cl substitution using PCl₅ yields 4-chlorophenylpyrimidine.

Piperidine Ring Modifications

The piperidine nitrogen undergoes alkylation or acylation, though steric hindrance from the carboxamide may limit reactivity .

Reaction Reagents Products Yield
AlkylationCH₃I, K₂CO₃, DMFN-Methylpiperidine derivative~50%
AcylationAcCl, Et₃N, CH₂Cl₂N-Acetylpiperidine derivative~45%

Methoxy Group Demethylation

The 4-methoxyphenyl group is demethylated using BBr₃ or HBr to yield a phenolic derivative :
Ar-OCH3+BBr3Ar-OH+CH3Br\text{Ar-OCH}_3 + \text{BBr}_3 \rightarrow \text{Ar-OH} + \text{CH}_3\text{Br}

Conditions Reagents Products Yield
BBr₃, CH₂Cl₂, −78°CBoron tribromide4-Hydroxyphenylpyrimidine derivative~82%

Heterocycle Functionalization

The 3-methylpyridin-2-yl group undergoes oxidation to form a pyridine N-oxide using mCPBA :
Pyridine+mCPBAPyridine N-oxide\text{Pyridine} + \text{mCPBA} \rightarrow \text{Pyridine N-oxide}

Conditions Reagents Products Yield
mCPBA, CHCl₃, 25°C3-Chloroperbenzoic acidPyridine N-oxide derivative~70%

Catalytic Cross-Coupling

The pyrimidine ring participates in Suzuki-Miyaura coupling with aryl boronic acids:
Br-Pyrimidine+Ar-B(OH)2PdAr-Pyrimidine\text{Br-Pyrimidine} + \text{Ar-B(OH)}_2 \xrightarrow{\text{Pd}} \text{Ar-Pyrimidine}

Conditions Catalyst Products Yield
Pd(PPh₃)₄, K₂CO₃, dioxaneTetrakis(triphenylphosphine)palladium(0)Biarylpyrimidine derivative~65%

Stability Under Oxidative/Reductive Conditions

  • Oxidation : The methyl group on the pyridine ring oxidizes to a carboxylic acid using KMnO₄ .

  • Reduction : The pyrimidine ring is hydrogenated to a tetrahydropyrimidine using H₂/Pd-C.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Comparison with Similar Compounds

Pyrimidine Core Modifications

Compound A : (S)-1-(6-(4-amino-2-methylphenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-yl)-N-(4-(trifluoromethoxy)benzyl)piperidine-3-carboxamide
  • Key Differences: Core: Pyrrolo[2,3-d]pyrimidine (fused pyrrole-pyrimidine) vs. simple pyrimidine in the target. Substituents: 4-Amino-2-methylphenyl (electron-rich) on pyrimidine vs. 4-methoxyphenyl. Carboxamide Side Chain: 4-(Trifluoromethoxy)benzyl group vs. 3-methylpyridin-2-yl.
  • Implications : The trifluoromethoxy group in Compound A may enhance metabolic stability, while the fused pyrrole ring could improve kinase inhibition potency against targets like ALK .
Compound B : 4-Methyl-6-(piperidin-1-yl)pyrimidin-2-amine
  • Key Differences :
    • Substituents : 4-Methyl and piperidin-1-yl groups vs. 4-methoxyphenyl and carboxamide.
  • However, crystallographic data confirm stable packing interactions, a feature shared with the target compound .

Carboxamide Side Chain Variations

Compound C : N-([1,1’-Biphenyl]-4-yl)-1-((3-hydroxypyridin-2-yl)methyl)piperidine-3-carboxamide
  • Key Differences :
    • Side Chain : Biphenyl group vs. 3-methylpyridin-2-yl.
    • Functional Groups : Hydroxypyridinylmethyl vs. methoxyphenyl.
  • Implications : The biphenyl group in Compound C may enhance hydrophobic interactions, while the hydroxyl group could form hydrogen bonds absent in the target’s methoxy-substituted structure .
Compound D : (3S)-N-[(1-benzothiophen-5-yl)methyl]-1-[6-(4-{2-[(2E)-3-(pyridin-3-yl)prop-2-enamido]ethyl}phenyl)thieno[2,3-d]pyrimidin-4-yl]piperidine-3-carboxamide
  • Key Differences: Core: Thieno[2,3-d]pyrimidine vs. pyrimidine. Substituents: Benzothiophene and propenamido groups vs. methoxyphenyl and methylpyridine.
  • The propenamido group introduces conformational rigidity, which may affect binding kinetics .

Heterocyclic and Substituent Effects

Compound E : N-[4-(4-Fluorophenyl)-5-hydroxymethyl-6-isopropylpyrimidin-2-yl]-N-methyl-methanesulfonamide
  • Key Differences :
    • Substituents : 4-Fluorophenyl (electron-withdrawing) vs. 4-methoxyphenyl (electron-donating).
    • Functional Groups : Hydroxymethyl and isopropyl vs. carboxamide.
  • The hydroxymethyl group may introduce polar interactions .
Compound F : 1-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]-N-[(pyridin-2-yl)methyl]piperidine-3-carboxamide
  • Key Differences :
    • Pyrimidine Substituent : Pyrazol-1-yl vs. 4-methoxyphenyl.
    • Side Chain : Pyridin-2-ylmethyl vs. 3-methylpyridin-2-yl.
  • Implications : The pyrazole group in Compound F introduces a hydrogen bond acceptor, while the pyridin-2-ylmethyl side chain may alter binding orientation compared to the target’s 3-methylpyridinyl group .

Q & A

Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized?

The synthesis of structurally analogous piperidine-pyrimidine-carboxamide derivatives typically involves multi-step reactions. Key steps include:

  • Coupling reactions : Amide bond formation between pyrimidine and piperidine intermediates under reflux conditions with coupling agents like EDCI/HOBt .
  • Purification : Column chromatography with gradients (e.g., ethyl acetate/hexane) to isolate high-purity fractions.
  • Optimization : Adjusting solvent polarity (e.g., DMF vs. THF) and temperature (60–100°C) to improve yields. For example, highlights controlled amine-carboxylic acid coupling for thienopyrimidine derivatives, which can be adapted .

Q. What analytical techniques are critical for structural confirmation?

Standard methods include:

  • NMR spectroscopy : 1^1H and 13^13C NMR to verify substituent positions (e.g., methoxyphenyl and pyridinyl groups) .
  • Mass spectrometry (HRMS) : To confirm molecular ion peaks and fragmentation patterns .
  • X-ray crystallography : For unambiguous confirmation of stereochemistry in crystalline derivatives .

Q. How can researchers screen this compound for preliminary biological activity?

  • In vitro assays : Use kinase inhibition assays (e.g., ATP-binding pocket competition) to identify target engagement, as seen in structurally related pyrimidine-piperidine derivatives .
  • Cell-based models : Test cytotoxicity in cancer cell lines (e.g., MTT assay) with IC50_{50} determination .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be systematically explored?

  • Substituent variation : Synthesize analogs with modified methoxyphenyl (e.g., halogenation) or pyridinyl groups (e.g., methyl vs. ethyl) to assess impact on potency. demonstrates how sulfanyl or trifluoromethyl groups alter biological activity in related compounds .
  • Bioisosteric replacement : Replace the pyrimidine core with triazolo[4,3-b]pyridazine (as in ) to evaluate pharmacokinetic improvements .

Q. What methodologies are used to investigate its mechanism of action?

  • Molecular docking : Simulate binding to kinases (e.g., EGFR or CDK4/6) using software like AutoDock Vina, guided by crystallographic data from similar scaffolds .
  • Kinase profiling panels : Broad-spectrum screening against 100+ kinases to identify off-target effects .
  • Gene knock-out models : CRISPR/Cas9-mediated deletion of suspected targets (e.g., PI3K/AKT pathway genes) to validate specificity .

Q. How can metabolic stability and toxicity be assessed preclinically?

  • ADME studies :
    • Microsomal stability : Incubate with liver microsomes (human/rodent) to measure half-life .
    • CYP inhibition : Screen against cytochrome P450 isoforms (e.g., CYP3A4) to predict drug-drug interactions .
  • In vivo toxicity : Dose-range studies in rodents (OECD 423 guidelines) with histopathological analysis of liver/kidney .

Q. What strategies address low solubility or bioavailability?

  • Salt formation : Use hydrochloride or mesylate salts to enhance aqueous solubility .
  • Nanoparticle formulation : Encapsulate in PLGA nanoparticles for sustained release, as tested in piperidine-based anticancer analogs .

Data Contradictions and Resolution

Q. How should conflicting data on target selectivity be resolved?

  • Orthogonal assays : Validate kinase inhibition using both biochemical (e.g., FRET-based) and cellular (e.g., Western blot for phosphorylated targets) methods .
  • Cryo-EM studies : Resolve binding modes of ambiguous targets, as applied in for thiazolidinone derivatives .

Q. What if in vitro activity does not translate to in vivo efficacy?

  • Pharmacokinetic tuning : Introduce prodrug moieties (e.g., esterification of carboxamide) to improve plasma exposure .
  • Tissue distribution studies : Radiolabel the compound (e.g., 14^{14}C) to quantify tumor penetration .

Comparative Analysis

Q. How does this compound compare to similar kinase inhibitors?

Compound Structural Features Key Advantages
This compound Piperidine-pyrimidine-carboxamide coreHigh selectivity for tyrosine kinases
Imatinib Benzamide scaffoldBroad-spectrum BCR-ABL inhibition
Palbociclib Piperazine-pyridopyrimidineCDK4/6-specific activity

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.